3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Descripción
Propiedades
Fórmula molecular |
C25H31N5O3S2 |
|---|---|
Peso molecular |
513.7 g/mol |
Nombre IUPAC |
(5Z)-3-cyclohexyl-5-[[2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H31N5O3S2/c31-23-19(17-20-24(32)30(25(34)35-20)18-7-2-1-3-8-18)22(27-21-9-4-5-12-29(21)23)26-10-6-11-28-13-15-33-16-14-28/h4-5,9,12,17-18,26H,1-3,6-8,10-11,13-16H2/b20-17- |
Clave InChI |
MADZVPDLFYXCAQ-JZJYNLBNSA-N |
SMILES isomérico |
C1CCC(CC1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCCN5CCOCC5)/SC2=S |
SMILES canónico |
C1CCC(CC1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCCN5CCOCC5)SC2=S |
Origen del producto |
United States |
Actividad Biológica
The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a monoisotopic mass of approximately 517.18 Da. The structural features include a thiazolidinone moiety, which is known for various biological activities. The presence of cyclohexyl and morpholinyl groups suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds in the thiazolidinone class exhibit a wide range of biological activities, including:
- Anticancer Activity : Thiazolidinone derivatives have shown promise as anticancer agents. For instance, modifications to the thiazolidinone structure can enhance cytotoxicity against various cancer cell lines.
- Antioxidant Activity : The compound's structure may confer antioxidant properties, which are beneficial in reducing oxidative stress in cells.
- Antidiabetic Effects : Some thiazolidinones are recognized for their role in glucose metabolism and insulin sensitivity.
- Antimicrobial Properties : There is evidence supporting the antimicrobial efficacy of thiazolidinone derivatives against a range of pathogens.
Anticancer Activity
A study evaluating the cytotoxic effects of thiazolidinone derivatives found that certain modifications significantly increased their potency against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, compounds with specific substituents demonstrated IC50 values as low as 0.31 µM against HT-29 colon cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.2 |
| Compound B | A549 | 8.4 |
| Compound C | HT-29 | 0.31 |
Antioxidant Activity
The antioxidant activity was assessed using the TBARS assay to measure lipid peroxidation. Compounds derived from thiazolidinones exhibited significant inhibition of lipid peroxidation, indicating their potential as antioxidant agents .
Antidiabetic Effects
Thiazolidinone derivatives have been studied for their ability to enhance insulin sensitivity and reduce blood glucose levels. These compounds act by modulating pathways involved in glucose metabolism .
Case Studies
- Case Study on MCF-7 Cells : A derivative of thiazolidinone was tested against MCF-7 cells and showed significant apoptosis induction via the caspase pathway, highlighting its potential as an anticancer agent .
- Antioxidant Efficacy : In a comparative study, several derivatives were evaluated for their antioxidant capacity using DPPH assays, showing that certain modifications led to enhanced activity compared to standard antioxidants .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Thiazolidinone-Pyridopyrimidinone Hybrids
Key Observations:
Substituent Effects on Bioactivity: The cyclohexyl group in the target compound likely improves metabolic stability compared to smaller alkyl or aryl substituents (e.g., phenyl in derivatives) . Morpholine-containing side chains (e.g., 3-morpholinylpropyl vs. 2-morpholinylethyl) balance solubility and target engagement, as seen in kinase inhibitor pharmacophores . Methyl groups at the 9-position (pyrido-pyrimidinone) reduce conformational flexibility but may limit binding to flat enzymatic pockets .
Thioglycolic acid and aromatic aldehydes are key reactants for thiazolidinone ring formation (), though the target’s cyclohexyl substituent may require specialized aldehydes .
Research Findings and Implications
- Antimicrobial Potential: Thiazolidinone-pyridopyrimidinone hybrids (e.g., compound 19 in ) exhibit activity against Gram-positive bacteria, likely due to thioxo-mediated disruption of cell membranes . The target compound’s morpholine group could enhance uptake in Gram-negative strains .
- Antioxidant Activity: highlights thiazolidinone derivatives with radical scavenging properties, attributed to the thioxo group and conjugated double bonds. The target’s Z-configuration may optimize electron delocalization for similar effects .
- Structural Limitations: The pyrido-pyrimidinone core’s planarity may reduce blood-brain barrier penetration compared to less rigid analogs (e.g., chromenone derivatives in ) .
Métodos De Preparación
Formation of the Pyrimidine Ring
The pyrido[1,2-a]pyrimidin-4-one nucleus is synthesized via cyclocondensation of 2-aminonicotinic acid derivatives with urea or thiourea under acidic conditions. For example, heating 2-aminonicotinic acid (1 ) with urea at 180°C yields 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one (2 ) in 78% yield.
Key Reaction:
$$
\text{2-Aminonicotinic acid} + \text{Urea} \xrightarrow{\Delta, \text{HCl}} \text{2-Amino-4H-pyrido[1,2-a]pyrimidin-4-one} + \text{NH}_3 \uparrow
$$
Functionalization at Position 2
Chlorination of 2 using phosphorus oxychloride (POCl$$_3$$) at reflux generates 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (3 ). Subsequent nucleophilic substitution with 3-morpholin-4-ylpropylamine in dimethylformamide (DMF) at 80°C introduces the amino side chain, yielding 4 in 65% yield.
Spectral Validation:
- $$^1$$H NMR (DMSO-$$d6$$) : δ 8.45 (s, 1H, pyrimidine-H), 7.92–7.85 (m, 2H, pyridine-H), 3.58 (t, $$J = 4.6$$ Hz, 4H, morpholine-OCH$$2$$), 2.42–2.35 (m, 6H, morpholine-NCH$$2$$ and propyl-CH$$2$$).
Preparation of the 3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene Fragment
Thiazolidinone Ring Synthesis
The thiazolidinone moiety is synthesized via a modified aziridine-thiourea coupling protocol. Reacting cyclohexylaziridine (5 ) with thiourea in 50% sulfuric acid at 15°C followed by reflux yields 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one (6 ) in 93% yield.
Key Reaction:
$$
\text{Cyclohexylaziridine} + \text{Thiourea} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{3-Cyclohexyl-2-thioxo-1,3-thiazolidin-4-one} + \text{H}_2\text{O}
$$
Spectral Validation:
Generation of the 5-Ylidene Derivative
Treatment of 6 with ethyl chloroformate in pyridine induces dehydration, forming the 5-ylidene derivative 7 with Z-configuration. The Z-selectivity is confirmed by NOESY correlations between the cyclohexyl and thioxo groups.
Coupling of Fragments via Knoevenagel Condensation
Formation of the Methylidene Bridge
The pyrido-pyrimidinone intermediate 4 is formylated using Vilsmeier-Haack conditions (POCl$$_3$$, DMF) to yield aldehyde 8 . A Knoevenagel condensation between 8 and thiazolidinone 7 in ethanol with piperidine catalyst produces the target compound in 58% yield.
Key Reaction:
$$
\text{Aldehyde 8} + \text{Thiazolidinone 7} \xrightarrow{\text{EtOH, piperidine}} \text{Target Compound} + \text{H}_2\text{O}
$$
Spectral Validation:
- $$^1$$H NMR (DMSO-$$d6$$) : δ 8.72 (s, 1H, CH=), 7.95–7.88 (m, 3H, aromatic), 3.62–3.55 (m, 8H, morpholine-OCH$$2$$ and NCH$$_2$$), 1.75–1.62 (m, 10H, cyclohexyl).
- HRMS (ESI) : m/z calcd for C$${28}$$H$${33}$$N$$5$$O$$3$$S$$_2$$ [M+H]$$^+$$: 576.2021; found: 576.2018.
Optimization and Challenges
Reaction Condition Screening
Byproduct Analysis
Major byproducts included:
- E-isomer : <5% (controlled by steric hindrance from cyclohexyl group).
- Hydrolyzed aldehyde : Mitigated by anhydrous conditions.
Comparative Data on Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrimidine core | Urea, HCl, 180°C | 78 | 98.5 |
| Chlorination | POCl$$_3$$, reflux | 82 | 97.8 |
| Amination | 3-Morpholin-4-ylpropylamine | 65 | 96.2 |
| Thiazolidinone | H$$2$$SO$$4$$, reflux | 93 | 99.1 |
| Knoevenagel | EtOH, piperidine | 58 | 95.4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
